Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate
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Overview
Description
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is a synthetic organic compound with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Ureido Group Introduction: The 3-ethylureido group can be introduced through a reaction with ethyl isocyanate.
Esterification: The carboxylate group is introduced via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-(3-methylureido)isoquinoline-8-carboxylate
- Methyl 5-chloro-3-(3-phenylureido)isoquinoline-8-carboxylate
- Methyl 5-chloro-3-(3-isopropylureido)isoquinoline-8-carboxylate
Uniqueness
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylureido group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H14ClN3O3 |
---|---|
Molecular Weight |
307.73 g/mol |
IUPAC Name |
methyl 5-chloro-3-(ethylcarbamoylamino)isoquinoline-8-carboxylate |
InChI |
InChI=1S/C14H14ClN3O3/c1-3-16-14(20)18-12-6-9-10(7-17-12)8(13(19)21-2)4-5-11(9)15/h4-7H,3H2,1-2H3,(H2,16,17,18,20) |
InChI Key |
PDLORLYOAVZPFL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C(=O)OC)Cl |
Origin of Product |
United States |
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